molecular formula C9H14Cl2N4 B6265728 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride CAS No. 2763756-14-3

2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6265728
CAS No.: 2763756-14-3
M. Wt: 249.1
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Description

2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2- a .... The specific synthetic route may vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2- a .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound and its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some of these similar compounds include:

  • 2-methylimidazo[1,2-a]pyridine

  • 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide

  • 1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine

These compounds share the imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

2763756-14-3

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.1

Purity

95

Origin of Product

United States

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